furan-2-yl[4-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)piperazin-1-yl]methanone
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Overview
Description
1-(FURAN-2-CARBONYL)-4-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)PIPERAZINE is a complex organic compound that features a furan ring, a tetrazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)PIPERAZINE typically involves multiple steps:
Formation of the Furan-2-Carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the Tetrazole Intermediate: The tetrazole ring is formed via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling of Intermediates: The furan-2-carbonyl and tetrazole intermediates are coupled using a cyclohexylamine derivative under basic conditions.
Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)PIPERAZINE undergoes various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-4-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent.
Material Science: It is explored for its use in the development of novel polymers and materials with unique electronic properties.
Biology: It is investigated for its potential as a molecular probe in biological systems.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- 1-(FURAN-2-YLMETHYL)-CARBAMOYL-2-(3-NITRO-PHENYL)-VINYL-BENZAMIDE
- FURAN-2-CARBOXYLIC ACID (1-(2-FLUORO-PHENYLAMINO)-2-OXO-2-PHENYL-ETHYL)-AMIDE
Uniqueness
1-(FURAN-2-CARBONYL)-4-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)PIPERAZINE is unique due to its combination of a furan ring, a tetrazole ring, and a piperazine ring, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways makes it a versatile compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C25H32N6O2 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
furan-2-yl-[4-[1-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]cyclohexyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H32N6O2/c1-19(2)20-8-10-21(11-9-20)31-24(26-27-28-31)25(12-4-3-5-13-25)30-16-14-29(15-17-30)23(32)22-7-6-18-33-22/h6-11,18-19H,3-5,12-17H2,1-2H3 |
InChI Key |
HDWZEDYDKYVWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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